molecular formula C19H26N4O4 B5274757 Ethyl 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5274757
M. Wt: 374.4 g/mol
InChI Key: SUMPYDPSTNYANT-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 4-methoxyphenyl group at position 6 and a 4-methylpiperazinyl moiety at position 2. The ethyl ester at position 5 and the 4-oxo group at position 4 complete its core structure.

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-4-27-18(25)15-16(13-5-7-14(26-3)8-6-13)20-19(21-17(15)24)23-11-9-22(2)10-12-23/h5-8,15-16H,4,9-12H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMPYDPSTNYANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydropyrimidine core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a suitable methoxyphenyl halide reacts with the tetrahydropyrimidine intermediate.

    Attachment of the methylpiperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine derivative is introduced to the intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: Researchers use this compound to explore its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group and the piperazine moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 2

The 4-methylpiperazinyl group at position 2 distinguishes the target compound from analogs with alternative substituents:

  • Thioxo or allylsulfanyl groups: Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () and Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate () feature sulfur-containing groups.
  • Trifluoromethyl and hydroxy groups: Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate () incorporates a trifluoromethyl group, enhancing metabolic stability, and a hydroxy group, which could influence polarity .

Substituent Variations at Position 6

The 4-methoxyphenyl group at position 6 contrasts with:

  • Methyl and aryl groups : Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate () has a 4-methylphenyl group, which may reduce electron-donating effects compared to the methoxy group. This difference could impact π-π stacking interactions in biological targets .
  • Heterocyclic substituents : Compounds like 4-oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile () feature pyridinyl groups, introducing nitrogen atoms that alter electronic properties and solubility .

Physicochemical and Structural Properties

  • Solubility: The 4-methylpiperazinyl group likely improves aqueous solubility compared to thioxo or cyano-substituted derivatives, as seen in and .

Data Table: Structural and Functional Comparison of Selected Analogs

Compound Name (Source) Substituent at Position 2 Substituent at Position 6 Key Properties/Features
Target Compound 4-Methylpiperazin-1-yl 4-Methoxyphenyl Enhanced solubility via piperazinyl group
Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-... () Allylsulfanyl 4-Methoxyphenyl Increased lipophilicity
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo... () Thioxo 4-Hydroxyphenyl Hydrogen-bonding via hydroxyl
Ethyl 6-methyl-2-oxo-4-(p-tolyl)-... () Oxo 4-Methylphenyl Electron-withdrawing methyl group
4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-... () Propylthio Pyridin-2-yl Heterocyclic π-system

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